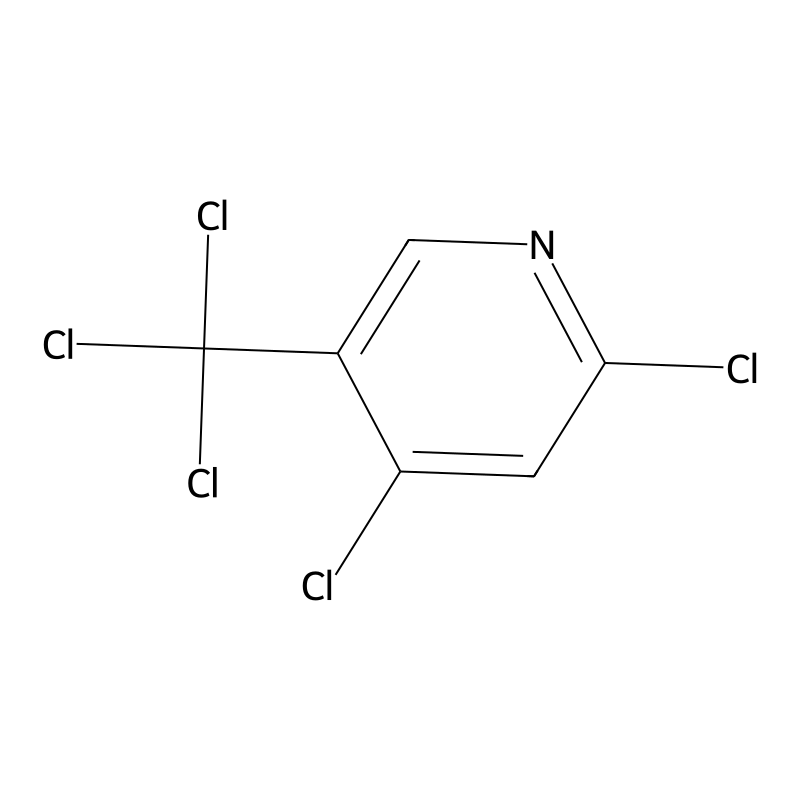

2,4-Dichloro-5-(trichloromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential fungicidal properties

The presence of multiple chlorine atoms on the molecule suggests potential fungicidal activity. Chlorine substitution on aromatic rings is a common feature in many commercial fungicides []. Further research would be necessary to determine if 2,4-Dichloro-5-trichloromethylpyrimidine exhibits antifungal properties.

2,4-Dichloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative characterized by its unique structure, which includes two chlorine atoms and a trichloromethyl group attached to the pyridine ring. This compound is notable for its applications in agrochemistry, particularly as an intermediate in the synthesis of various pesticides. Its molecular formula is , and it has a molecular weight of approximately 265.35 g/mol. The compound is typically a solid at room temperature, although specific physical properties such as boiling point and melting point are not widely documented.

- Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles, leading to various derivatives.

- Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions, although detailed mechanisms are less frequently reported.

- Chlorination: Further chlorination can occur, especially under conditions involving chlorine gas and catalysts.

These reactions highlight the compound's reactivity due to the presence of multiple halogen substituents.

The biological activity of 2,4-Dichloro-5-(trichloromethyl)pyridine has been primarily studied in the context of its use as a pesticide. It exhibits antifungal properties and is utilized in the synthesis of active ingredients for crop protection. Its mechanism of action typically involves disrupting cellular processes in target organisms, although specific pathways remain under investigation. Additionally, there are indications that the compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism in various organisms .

Several methods have been reported for synthesizing 2,4-Dichloro-5-(trichloromethyl)pyridine:

- Chlorination of Pyridine Derivatives: One common approach involves chlorinating 2-chloro-5-(trichloromethyl)pyridine using chlorine gas in the presence of catalysts such as molybdenum or tungsten at elevated temperatures (70°C to 250°C) .

- Phosphorus Pentachloride Method: Another method utilizes phosphorus pentachloride as a chlorinating agent to convert nicotinic acid into this compound under controlled conditions .

These synthesis routes emphasize the importance of reaction conditions and catalysts in achieving high yields and purity.

The primary application of 2,4-Dichloro-5-(trichloromethyl)pyridine lies in agrochemistry. It serves as an intermediate for synthesizing various pesticides, including fluazinam and fluopicolide, which are used for protecting crops against fungal diseases. Its unique chemical structure allows it to effectively target specific biological pathways in pests while minimizing harm to non-target species .

Interaction studies involving 2,4-Dichloro-5-(trichloromethyl)pyridine have focused on its behavior in biological systems and its interactions with enzymes. Research indicates that this compound may inhibit certain cytochrome P450 enzymes, impacting metabolic processes in both target pests and potential non-target organisms . Understanding these interactions is crucial for assessing the environmental impact and safety profile of pesticides derived from this compound.

2,4-Dichloro-5-(trichloromethyl)pyridine can be compared with several structurally similar compounds that also serve as intermediates in agrochemical synthesis:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Contains trifluoromethyl instead of trichloromethyl | Used in different pesticide formulations |

| 2-Chloro-5-(trichloromethyl)pyridine | Lacks one chlorine atom compared to 2,4-Dichloro variant | Precursor for synthesizing more complex derivatives |

| 2,3-Dichloro-5-(chloromethyl)pyridine | Contains chloromethyl group instead of trichloromethyl | Different reactivity profile due to less chlorination |

These compounds share structural similarities but differ significantly in their substituents and resultant chemical properties, which influence their applications in agrochemistry.